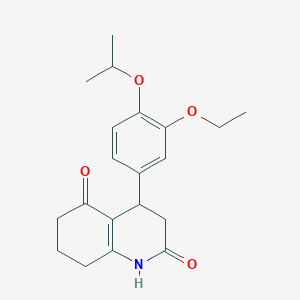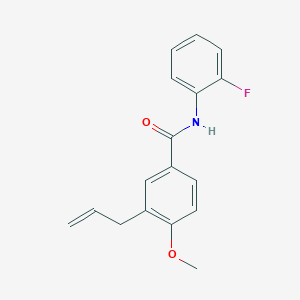![molecular formula C22H17ClN2O2 B4746794 6-chloro-3-[(4-methoxyphenyl)amino]-4-phenyl-2(1H)-quinolinone](/img/structure/B4746794.png)
6-chloro-3-[(4-methoxyphenyl)amino]-4-phenyl-2(1H)-quinolinone
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinolinone derivatives often involves complex reactions. For example, the synthesis of similar quinolinone derivatives has been achieved through reactions involving amino acids with alpha-bromoacetophenones and subsequent cyclization processes (Soural et al., 2006). Another approach involves the use of ionic liquids as catalysts to facilitate the synthesis of quinolinone derivatives, demonstrating the versatility and adaptability of synthetic methods for these compounds (Yuan Jia-chen, 2014).
Molecular Structure Analysis
The structure of quinolinone derivatives is characterized by planar moieties, including the quinolinone and phenyl rings, which are oriented differently depending on substituents. This structural arrangement can significantly influence the compound's properties and interactions. X-ray structural analysis has been used to characterize the detailed structure of similar compounds, providing insight into their conformation and stability (Trávníček et al., 2014).
Chemical Reactions and Properties
Quinolinone derivatives participate in various chemical reactions, leading to the formation of novel compounds with diverse properties. For instance, reactions with sodium dichloroisocyanurate have been shown to produce new types of quinolinone derivatives, demonstrating the reactivity and versatility of these compounds in chemical synthesis (Staskun & Es, 1993).
Physical Properties Analysis
The physical properties of quinolinone derivatives, such as fluorescence, can be remarkable. Some compounds in this family exhibit strong fluorescence in solid phases and solutions, with quantum yields indicating their potential for applications in fluorescence-based technologies (Trávníček et al., 2014).
Chemical Properties Analysis
The chemical properties of quinolinone derivatives are influenced by their molecular structure. For example, the presence of electron-donating and electron-withdrawing groups can affect their reactivity and interaction with other molecules. Studies have explored the synthesis and reactivity of these compounds, shedding light on their potential chemical behaviors and applications (Soural et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-3-(4-methoxyanilino)-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c1-27-17-10-8-16(9-11-17)24-21-20(14-5-3-2-4-6-14)18-13-15(23)7-12-19(18)25-22(21)26/h2-13,24H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARXUMMNHCDWMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B4746711.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide](/img/structure/B4746717.png)
![N-[2-(phenylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4746719.png)

![N-(3-{N-[(4-methyl-2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclopentanecarboxamide](/img/structure/B4746730.png)
![N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4746737.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-ethylphenyl)hydrazinecarboxamide](/img/structure/B4746740.png)
![1-(phenylsulfonyl)-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4746751.png)
![6-cyclopropyl-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4746764.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4746776.png)
![N-(4-chlorophenyl)-N'-[5-({[2-(4-methoxyphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4746779.png)

![2-(2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4746791.png)
